molecular formula C16H17ClN2O2 B5765889 2-(4-chlorophenoxy)-2-methyl-N-(6-methyl-2-pyridinyl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(6-methyl-2-pyridinyl)propanamide

Cat. No. B5765889
M. Wt: 304.77 g/mol
InChI Key: NWVSXFMZXIURTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of raw materials such as 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine. These materials undergo a series of reactions, including Hofmann degradation and oxidative chlorination, to produce the desired compound with an overall yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010).

Molecular Structure Analysis

The crystal structure of similar compounds has been determined by single-crystal X-ray diffraction analysis, revealing details such as space group, unit cell dimensions, and intermolecular hydrogen bonds which stabilize the crystal structure (Xue Si, 2009). These molecular arrangements are crucial for understanding the material's properties and potential applications.

Chemical Reactions and Properties

Chemical reactions involving 2-(4-chlorophenoxy)-2-methyl-N-(6-methyl-2-pyridinyl)propanamide and its derivatives often lead to the formation of compounds with significant bioactivity. For instance, compounds synthesized from related structures have shown good antifungal activity against various pathogens, suggesting potential applications in agricultural and pharmaceutical industries (Xue Si, 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are critical for the practical application of the compound. The crystallographic data reveal the compound's stability and interaction potential, which are essential for developing materials with desired physical attributes (S. Prabhu et al., 2001).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended for use as a drug, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These aspects are usually determined through experimental studies .

Future Directions

Future research could focus on exploring the potential applications of this compound, studying its reactivity under different conditions, and assessing its safety profile .

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(6-methylpyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-11-5-4-6-14(18-11)19-15(20)16(2,3)21-13-9-7-12(17)8-10-13/h4-10H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVSXFMZXIURTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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